molecular formula C21H33N7O2 B11507912 7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11507912
M. Wt: 415.5 g/mol
InChI Key: FLDYSOWEOUEJAI-UHFFFAOYSA-N
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Description

The compound 7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of azepane and piperidine rings, along with the purine structure, suggests that this compound could have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One possible synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Azepane Ring: The azepane ring can be introduced via a cyclization reaction involving a suitable diamine precursor.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a halogenated purine derivative reacts with piperidine.

    Final Assembly: The final compound is assembled by linking the azepane and piperidine-modified purine cores through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione:

    Biology: The compound’s structural similarity to nucleotides suggests it could be used in studies of DNA and RNA interactions.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting their structure and function.

Comparison with Similar Compounds

7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione: can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine core but different functional groups.

    Theophylline: Used in the treatment of respiratory diseases, also featuring a purine core.

    Adenosine: A nucleoside involved in energy transfer and signal transduction in cells.

The uniqueness of This compound lies in its specific combination of functional groups, which could confer unique chemical and biological properties not found in other purine derivatives.

Properties

Molecular Formula

C21H33N7O2

Molecular Weight

415.5 g/mol

IUPAC Name

1,3-dimethyl-8-piperidin-1-yl-7-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)propyl]purine-2,6-dione

InChI

InChI=1S/C21H33N7O2/c1-25-18-17(19(29)26(2)21(25)30)28(20(24-18)27-13-7-4-8-14-27)15-9-12-23-16-10-5-3-6-11-22-16/h3-15H2,1-2H3,(H,22,23)

InChI Key

FLDYSOWEOUEJAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCCNC4=NCCCCC4

Origin of Product

United States

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